molecular formula C11H16ClN3O4S B1497985 1-((2-Nitrophenyl)sulfonyl)piperidin-4-amine hydrochloride CAS No. 468720-14-1

1-((2-Nitrophenyl)sulfonyl)piperidin-4-amine hydrochloride

Cat. No.: B1497985
CAS No.: 468720-14-1
M. Wt: 321.78 g/mol
InChI Key: FHKKNPBBQZBUHE-UHFFFAOYSA-N
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Description

1-((2-Nitrophenyl)sulfonyl)piperidin-4-amine hydrochloride is a chemical compound characterized by its unique molecular structure, which includes a piperidine ring, a nitrophenyl group, and a sulfonyl group. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Nitrophenyl)sulfonyl)piperidin-4-amine hydrochloride typically involves the reaction of piperidin-4-amine with 2-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Nitrophenyl)sulfonyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydrazines.

  • Substitution: Sulfonamides, sulfonate esters.

Scientific Research Applications

1-((2-Nitrophenyl)sulfonyl)piperidin-4-amine hydrochloride is utilized in various scientific research fields:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.

  • Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

  • Industry: It is employed in the manufacturing of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 1-((2-Nitrophenyl)sulfonyl)piperidin-4-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-((2-Nitrophenyl)sulfonyl)piperidin-4-amine hydrochloride is compared with other similar compounds, such as:

  • 1-((2-Nitrophenyl)sulfonyl)-1H-benzimidazole: This compound shares the nitrophenylsulfonyl group but has a different core structure.

  • 1-((2-Nitrophenyl)sulfonyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxamide: Another related compound with a pyrrolopyridine core.

  • 1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an amine.

These compounds differ in their core structures and functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-(2-nitrophenyl)sulfonylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S.ClH/c12-9-5-7-13(8-6-9)19(17,18)11-4-2-1-3-10(11)14(15)16;/h1-4,9H,5-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKKNPBBQZBUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655234
Record name 1-(2-Nitrobenzene-1-sulfonyl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468720-14-1
Record name 1-(2-Nitrobenzene-1-sulfonyl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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